beta-Apo-13-carotenone
Overview
Description
It is postulated to be an early cleavage product of β-carotene en route to trisporic acids, which act as morphogenetic factors during the sexual reproduction of zygomycetes . D’Orenone has been studied for its role in blocking the highly polarized tip growth of root hairs by interfering with the PIN2-mediated auxin transport network in the root apex .
Preparation Methods
D’Orenone is synthesized as an early cleavage product of β-carotene. The synthetic route involves the oxidative cleavage of β-carotene, a process facilitated by carotenoid cleavage dioxygenases (CCDs). This reaction yields various apocarotenoids, including D’Orenone
Chemical Reactions Analysis
D’Orenone undergoes several types of chemical reactions, including:
Oxidation: As an apocarotenoid, D’Orenone can be further oxidized to produce various derivatives.
Reduction: It can be reduced to form different alcohols or other reduced forms.
Substitution: D’Orenone can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D’Orenone has several scientific research applications:
Chemistry: It is used as a model compound to study the oxidative cleavage of carotenoids and the formation of apocarotenoids.
Mechanism of Action
D’Orenone exerts its effects by interfering with the PIN2-mediated auxin transport network in the root apex. It lowers the auxin concentration in trichoblasts via PIN2-mediated auxin efflux, which is essential for root hair growth . Additionally, D’Orenone functions as an antagonist of the retinoid X receptor alpha (RXRα), competing with 9-cis-retinoic acid for binding and inhibiting its activation .
Comparison with Similar Compounds
D’Orenone is structurally similar to other apocarotenoids derived from the oxidative cleavage of carotenoids. Similar compounds include:
β-Apo-13-carotenone:
Strigolactones: These are plant hormones derived from carotenoids that play a role in shoot branching and root development.
Trisporic acids: These are morphogenetic factors involved in the sexual reproduction of zygomycetes and are derived from the same biosynthetic pathway as D’Orenone.
D’Orenone is unique in its specific role in blocking root hair growth and its potential therapeutic applications as an RXRα antagonist .
Properties
IUPAC Name |
(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-LUXGDSJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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